N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring, a nitrothiophene moiety, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: This step involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Nitrothiophene Moiety: This can be done through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final step involves the formation of the carboxamide linkage, typically through amide bond formation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Industry
Dyes and Pigments: The compound’s chromophoric groups make it useful in the synthesis of dyes.
Polymers: Can be incorporated into polymer matrices to impart specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves interactions with specific molecular targets. The nitrothiophene moiety can participate in electron transfer reactions, while the benzothiazole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide
- **N-[(2Z)-4-(4-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide
Uniqueness
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is unique due to its combination of a benzothiazole ring, a nitrothiophene moiety, and a methanesulfonyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S3/c1-16-9-4-3-8(25(2,21)22)7-11(9)24-14(16)15-13(18)10-5-6-12(23-10)17(19)20/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZXUWLEDGHQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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